molecular formula C26H25ClN2O3 B2546319 2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,5-dimethylphenyl)acetamide CAS No. 850906-79-5

2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,5-dimethylphenyl)acetamide

Cat. No. B2546319
CAS RN: 850906-79-5
M. Wt: 448.95
InChI Key: KDVCWAWYXRVAQF-UHFFFAOYSA-N
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Description

2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(3,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H25ClN2O3 and its molecular weight is 448.95. The purity is usually 95%.
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Scientific Research Applications

Structural and Fluorescence Properties

The study of structural aspects of amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide, revealed their ability to form gels with mineral acids and crystalline solids with nitric acid. These compounds also form host–guest complexes with enhanced fluorescence emission, indicating potential applications in fluorescence-based assays and materials science (Karmakar, Sarma, & Baruah, 2007).

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro against Japanese encephalitis virus, suggesting potential therapeutic applications for viral encephalitis (Ghosh et al., 2008).

Molecular Docking and Structural Analysis

Detailed structural and vibrational studies, including molecular docking, on derivatives like 2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl) acetamide have been conducted. These studies offer insights into their molecular electrostatic potential, frontier molecular orbital analysis, and nonlinear optical properties, which could be valuable in designing compounds with specific optical or electronic properties (El-Azab et al., 2016).

Synthesis and Antitumor Activity

The synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated broad-spectrum antitumor activity, providing a basis for the development of new chemotherapeutic agents. Molecular docking suggests that these compounds might inhibit growth through specific interactions with protein targets, highlighting their potential in cancer therapy (Al-Suwaidan et al., 2016).

properties

IUPAC Name

2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O3/c1-17-12-18(2)14-21(13-17)28-25(30)16-32-24-5-3-4-23-22(24)10-11-29(26(23)31)15-19-6-8-20(27)9-7-19/h3-9,12-14H,10-11,15-16H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVCWAWYXRVAQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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